Methyl 4-bromo-2-cyano-3-formylbenzoate
Overview
Description
Methyl 4-bromo-2-cyano-3-formylbenzoate: is an organic compound with the molecular formula C10H6BrNO3. It is a derivative of benzoic acid, featuring a bromine atom, a cyano group, and a formyl group attached to the benzene ring. This compound is widely used in scientific research due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Suzuki-Miyaura Coupling: One common method for synthesizing methyl 4-bromo-2-cyano-3-formylbenzoate involves the Suzuki-Miyaura coupling reaction. This reaction typically uses a boronic acid or ester and a halogenated aromatic compound in the presence of a palladium catalyst and a base.
Formylation and Cyanation: Another synthetic route involves the formylation of a brominated benzoic acid derivative followed by cyanation. The formylation can be achieved using a Vilsmeier-Haack reaction, which involves the use of a formylating agent such as N,N-dimethylformamide and phosphorus oxychloride.
Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Methyl 4-bromo-2-cyano-3-formylbenzoate can undergo nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile such as an amine or an alkoxide.
Reduction Reactions: The compound can be reduced to form various derivatives.
Oxidation Reactions: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or ammonia in a polar solvent like dimethyl sulfoxide.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products:
Substitution: Formation of substituted benzoates.
Reduction: Formation of amines or alcohols.
Oxidation: Formation of carboxylic acids.
Scientific Research Applications
Methyl 4-bromo-2-cyano-3-formylbenzoate is used in various fields of scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of methyl 4-bromo-2-cyano-3-formylbenzoate involves its interaction with various molecular targets. The bromine atom and cyano group can participate in electrophilic and nucleophilic reactions, respectively. The formyl group can undergo nucleophilic addition reactions, making the compound a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Methyl 4-bromo-3-cyano-2-formylbenzoate: Similar structure but with different positioning of the cyano and formyl groups.
Methyl 4-bromo-2-formylbenzoate: Lacks the cyano group, making it less reactive in certain types of reactions.
Methyl 3-bromo-4-cyano-2-formylbenzoate: Another positional isomer with different reactivity and properties.
Properties
IUPAC Name |
methyl 4-bromo-2-cyano-3-formylbenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO3/c1-15-10(14)6-2-3-9(11)8(5-13)7(6)4-12/h2-3,5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVVZSWFPHAOGKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=C(C=C1)Br)C=O)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601213539 | |
Record name | Benzoic acid, 4-bromo-2-cyano-3-formyl-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601213539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1805592-47-5 | |
Record name | Benzoic acid, 4-bromo-2-cyano-3-formyl-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1805592-47-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 4-bromo-2-cyano-3-formyl-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601213539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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